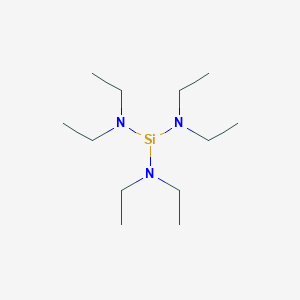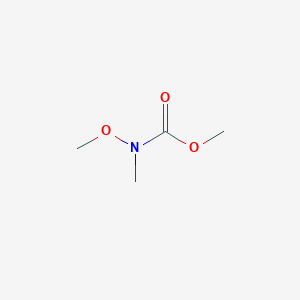
Tris(diethylamino)silane
Vue d'ensemble
Description
Tris(diethylamino)silane is an organosilicon compound with the chemical formula (Et₂N)₃SiH. It is a volatile siliconorganic compound that has gained attention due to its applications in various fields, particularly in the deposition of silicon-containing thin films. This compound is known for its high volatility and thermal stability, making it suitable for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(diethylamino)silane can be synthesized through the reaction of diethylamine with silicon tetrachloride. The reaction typically involves the following steps:
Preparation of Diethylamine Lithium Salt: Diethylamine is reacted with an organolithium compound to form the lithium salt of diethylamine.
Reaction with Silicon Tetrachloride: The lithium salt of diethylamine is then reacted with silicon tetrachloride to produce this compound.
The reaction conditions often involve an inert atmosphere to prevent unwanted side reactions and are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the volatile and reactive nature of the compounds involved. The production process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide (SiO₂) or other silicon-containing oxides.
Reduction: It can be reduced to form silicon hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and ozone (O₃). The reactions are typically carried out at elevated temperatures to facilitate the oxidation process.
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides are used in reduction reactions.
Substitution: Substitution reactions often involve the use of organometallic reagents or halogenated compounds.
Major Products
The major products formed from these reactions include silicon dioxide, silicon hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(diethylamino)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and materials. It is particularly useful in the deposition of silicon carbonitride and silicon oxynitride thin films.
Biology: The compound is used in the development of silicon-based biomaterials and coatings for medical devices.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: this compound is widely used in the semiconductor industry for the deposition of silicon-containing thin films in the fabrication of electronic devices.
Mécanisme D'action
The mechanism of action of tris(diethylamino)silane involves its ability to undergo surface reactions during deposition processes. In atomic layer deposition (ALD), the compound reacts with surface hydroxyl groups to form a silicon-containing layer. The diethylamino groups are released as by-products, and the silicon atom is incorporated into the growing film. The process is self-limiting, ensuring precise control over the thickness and composition of the deposited layer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dimethylamino)silane: Similar to tris(diethylamino)silane but with methyl groups instead of ethyl groups.
Bis(diethylamino)silane: Contains two diethylamino groups instead of three.
Diisopropylaminosilane: Contains isopropyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific combination of volatility, thermal stability, and reactivity. Compared to tris(dimethylamino)silane, it has a slightly different reactivity profile due to the presence of ethyl groups. This makes it suitable for specific applications where different reactivity or deposition characteristics are required.
Propriétés
InChI |
InChI=1S/C12H30N3Si/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPIMEQCENSABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](N(CC)CC)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576370 | |
| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15730-66-2 | |
| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)










